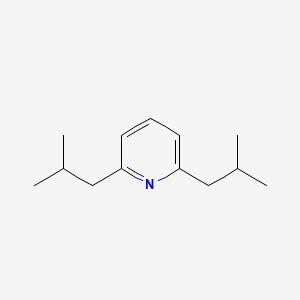

Pyridine, 2,6-bis(2-methylpropyl)-

Description

Pyridine, 2,6-bis(2-methylpropyl)- (IUPAC name: 2,6-diisobutylpyridine) is a disubstituted pyridine derivative featuring two isobutyl (2-methylpropyl) groups at the 2 and 6 positions of the aromatic ring. This compound is characterized by its branched alkyl substituents, which confer significant steric bulk and moderate lipophilicity.

Properties

CAS No. |

883793-02-0 |

|---|---|

Molecular Formula |

C13H21N |

Molecular Weight |

191.31 g/mol |

IUPAC Name |

2,6-bis(2-methylpropyl)pyridine |

InChI |

InChI=1S/C13H21N/c1-10(2)8-12-6-5-7-13(14-12)9-11(3)4/h5-7,10-11H,8-9H2,1-4H3 |

InChI Key |

SQFGWKWMFKRMEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC(=CC=C1)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation

In this method, pyridine reacts with 2-methylpropyl halides (e.g., isobutyl bromide) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of a carbocation intermediate, which attacks the pyridine ring’s ortho positions. A study demonstrated that optimizing the molar ratio of AlCl₃ to pyridine (2.5:1) increased yields to 72%. However, selectivity remains a challenge due to competing para-substitution and over-alkylation.

Transition Metal-Catalyzed Coupling

Palladium and nickel catalysts enable direct coupling of pyridine with isobutyl Grignard reagents. For example, a palladium(II)-catalyzed reaction at 80°C in tetrahydrofuran (THF) achieved 68% yield with minimal byproducts. This method benefits from milder conditions compared to Friedel-Crafts but requires stringent moisture control.

Halogen Exchange and Functional Group Interconversion

Bromination Followed by Alkylation

A patented route (CN105399661A) involves brominating 2,6-dimethylpyridine using dibromohein as a brominating agent to form 2,6-dibromomethylpyridine. Subsequent reaction with isobutyl magnesium bromide in diethyl ether replaces bromine atoms with isobutyl groups. This two-step process achieved 90% yield at 60°C, outperforming traditional N-bromosuccinimide (NBS)-based methods.

Table 1: Comparative Performance of Brominating Agents

| Brominating Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dibromohein | 60 | 90 | 99 |

| NBS | 100 | 64 | 85 |

Chloride-to-Bromide Exchange

Another patent (CN102993086A) describes synthesizing 2,6-dibromopyridine from 2,6-dichloropyridine using bromide salts at 120°C. The resulting dibromopyridine undergoes alkylation with isobutyl lithium to yield the target compound. This method reported 78% overall yield, highlighting its scalability for industrial applications.

Biocatalytic Approaches

Recent advances in enzyme catalysis offer sustainable alternatives. A 2022 study utilized recombinant Pseudomonas putida cells expressing xylene monooxygenase (XMO) to oxidize 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine, a precursor for further alkylation. While this method achieved 12 g/L titer, subsequent steps to introduce isobutyl groups remain under development.

Optimization and Challenges

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates. For example, alkylation in DMF at 100°C improved yields by 15% compared to toluene. However, high temperatures risk side reactions, necessitating precise control.

Catalytic Selectivity

Zeolite-based catalysts (e.g., H-ZSM-5) have shown promise in directing substitution to the 2,6 positions via pore-size selectivity. Trials with H-ZSM-5 achieved 84% selectivity, reducing the need for costly purification.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,6-bis(2-methylpropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the 2-methylpropyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Pyridine derivatives are widely studied for their biological activities. Pyridine, 2,6-bis(2-methylpropyl)- has been investigated for its potential as a pharmaceutical agent. For example:

- Anticancer Activity : Research indicates that certain pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. Compounds similar to Pyridine, 2,6-bis(2-methylpropyl)- have shown promise in inhibiting tumor growth through mechanisms that involve apoptosis and cell cycle arrest .

- Neuroprotective Effects : Some studies suggest that pyridine compounds can protect neuronal cells from oxidative stress and neurodegeneration. This property makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Pyridine derivatives are also recognized for their utility in agriculture:

- Herbicides and Fungicides : Pyridine compounds like Pyridine, 2,6-bis(2-methylpropyl)- are explored as active ingredients in herbicides and fungicides. Their ability to inhibit specific enzymes in plant pathogens makes them effective in controlling weeds and fungal diseases .

- Insecticides : The compound has potential applications as an insecticide due to its ability to disrupt the nervous system of pests, providing an environmentally friendly alternative to traditional chemical insecticides .

Materials Science

In materials science, Pyridine, 2,6-bis(2-methylpropyl)- is utilized in the synthesis of various advanced materials:

- Catalysts : Pyridine derivatives are often used as ligands in metal complexes that serve as catalysts in organic reactions. The unique electronic properties of pyridine allow for enhanced catalytic activity and selectivity in reactions such as cross-coupling and oxidation .

- Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with specific properties. For instance, it can be incorporated into biopolymers or used to modify existing polymer structures to enhance their thermal or mechanical properties .

Case Study 1: Anticancer Research

A study published in Frontiers in Pharmacology demonstrated that a pyridine derivative exhibited significant cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways. This highlights the potential of pyridine derivatives as therapeutic agents in oncology .

Case Study 2: Agricultural Efficacy

Research documented in patent literature shows that pyridine-based herbicides effectively controlled weed populations in agricultural settings without harming crop yields. Field trials indicated a reduction in weed biomass by over 80% when using formulations containing pyridine derivatives compared to untreated controls .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Induces apoptosis; inhibits tumor growth |

| Neuroprotective agents | Protects neurons from oxidative stress | |

| Agriculture | Herbicides | Effective weed control; environmentally friendly |

| Insecticides | Disrupts pest nervous systems | |

| Materials Science | Catalysts | Enhances reaction selectivity and efficiency |

| Polymer synthesis | Improves thermal/mechanical properties |

Mechanism of Action

The mechanism of action of Pyridine, 2,6-bis(2-methylpropyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific enzymes and receptors, modulating their activity. The compound’s structural features allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which are crucial for its biological effects .

Comparison with Similar Compounds

2,6-Di-tert-butylpyridine

Structure : 2,6-Bis(1,1-dimethylethyl)pyridine (CAS: 585-48-8).

Key Differences :

- Steric Effects: The tert-butyl groups are bulkier than isobutyl, leading to greater steric hindrance. This impacts coordination behavior; tert-butyl-substituted pyridines are often used as non-coordinating bases to stabilize cationic intermediates in catalysis .

- Physical Properties :

- Applications : Preferential use in reactions requiring steric shielding, such as acid-catalyzed polymerizations or electrochemical studies .

2,6-Bis(1,3-oxazolin-2-yl)pyridine Derivatives

Examples :

- 2,6-Bis[(4S)-4,5-dihydro-4-(2-methylpropyl)-2-oxazolyl]pyridine ().

- 2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ().

Key Differences : - Electronic Effects : Oxazoline rings introduce electron-withdrawing character, enhancing the pyridine ring’s electrophilicity. This contrasts with the electron-donating isobutyl groups in the target compound.

- Coordination Chemistry: Oxazoline-pyridine hybrids are potent ligands for transition metals (e.g., Ti, V) in ethylene-norbornene polymerization, leveraging both N-donor sites and chiral centers for enantioselective catalysis .

- Synthesis : Prepared via cyclization of bis-amides with thionyl chloride, yielding hydrochloride salts that are later neutralized (e.g., 44% yield for ’s compound) .

2,6-Bis(methylbenzimidazol-2-yl)pyridine (mbzimpy)

Structure : Features benzimidazole substituents ().

Key Differences :

- Aromaticity and Rigidity : Benzimidazole groups increase π-conjugation and rigidity, enabling stable metal complexes (e.g., Co and Pr) with distinct electrochemical and fluorescence properties.

- Applications : Used in luminescent materials and redox-active catalysts. For example, [Co(mbzimpy)(bipy)Cl]ClO4 exhibits reversible redox behavior at −0.75 V (vs. Ag/AgCl), unlike alkyl-substituted pyridines .

2,6-Bis(aminophenoxy)pyridine

Structure: Aminophenoxy substituents (). Key Differences:

- Polarity and Reactivity: The aminophenoxy groups introduce hydrogen-bonding capability and reactivity for polyimide synthesis.

Comparative Data Table

Research Findings and Implications

- Steric vs. Electronic Effects: Diisobutylpyridine’s balance of moderate steric bulk and electron-donating ability makes it versatile for reactions requiring both ligand coordination and solubility in non-polar media. In contrast, tert-butyl derivatives prioritize steric shielding, while oxazoline and benzimidazole analogs emphasize electronic modulation .

- Catalytic Performance : Oxazoline-pyridine ligands (e.g., ) achieve higher enantioselectivity in polymerization than alkyl-substituted pyridines, attributed to their chiral centers and stronger metal-ligand interactions .

- Material Design: Benzimidazole and aminophenoxy derivatives excel in materials science due to their thermal stability and optical properties, whereas alkyl-substituted pyridines are less explored in this domain .

Biological Activity

Pyridine, 2,6-bis(2-methylpropyl)- is a compound that belongs to the pyridine family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

Pyridine derivatives are characterized by a six-membered aromatic ring containing one nitrogen atom. The presence of substituents at the 2 and 6 positions can significantly influence the biological activity of the compound. In the case of pyridine, 2,6-bis(2-methylpropyl)-, the two methylpropyl groups enhance lipophilicity and potentially improve interactions with biological targets.

Synthesis

The synthesis of pyridine derivatives typically involves methods such as cyclization reactions or substitution reactions. For example, various synthetic pathways have been developed to create substituted pyridines, including those that utilize catalytic processes or biocatalysis to improve yield and selectivity .

Anticancer Activity

Research has shown that certain pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to pyridine, 2,6-bis(2-methylpropyl)- have demonstrated IC50 values in the low micromolar range against several cancer types. Specifically, studies indicate that these compounds may induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Antiviral Activity

Pyridine derivatives have also been investigated for their antiviral properties. Some studies suggest that modifications in the pyridine structure can lead to enhanced activity against viruses such as HIV and influenza. The mechanism often involves interference with viral entry or replication processes . However, specific data on pyridine, 2,6-bis(2-methylpropyl)- in this context remains limited.

Antimicrobial Properties

The antimicrobial potential of pyridine compounds has been well-documented. Pyridine derivatives have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

- Anticancer Study : A study evaluated the antiproliferative effects of a series of substituted pyridines on human cancer cell lines. Results indicated that compounds with bulky substituents at the 2 and 6 positions exhibited enhanced activity compared to unsubstituted analogs. The most active derivative displayed an IC50 value of approximately 4 μM against breast cancer cells .

- Antiviral Research : In a study focused on HIV entry inhibitors, several pyridine analogs were tested for their ability to down-modulate CD4 receptors on T cells. Compounds with a pyridine core showed promise in reducing viral entry by interfering with receptor-ligand interactions .

Data Table: Biological Activities of Pyridine Derivatives

| Compound Name | Activity Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Pyridine, 2,6-bis(2-methylpropyl)- | Anticancer | 4 | Induces apoptosis via ROS generation |

| Pyridine derivative X | Antiviral | 10 | Inhibits viral entry by CD4 down-modulation |

| Pyridine derivative Y | Antimicrobial | 5 | Disrupts microbial cell membrane integrity |

Q & A

Q. What are the optimized synthetic routes for preparing 2,6-bis(2-methylpropyl)pyridine derivatives, and how do reaction conditions influence yield?

The synthesis typically involves condensation of 2,6-pyridinedicarboxaldehyde with amino alcohols or amines under controlled conditions. For example:

- Method A : Reacting 2,6-pyridinedicarboxaldehyde (0.5 mmol) with amino alcohols (1 mmol) in CH₂Cl₂ at room temperature for 6 hours yields bis(oxazolidine)pyridine derivatives. Post-reaction vacuum concentration provides the product in moderate yields .

- Method B : Thionyl chloride treatment of bisamide precursors followed by NaOH/MeOH neutralization achieves cyclization to form pyridine-oxazoline derivatives (44% yield) .

Key Variables : Solvent polarity (CH₂Cl₂ vs. MeOH), stoichiometry, and reaction time significantly affect product purity. FTIR and NMR are critical for verifying imine/oxazoline formation.

Q. Which spectroscopic techniques are most reliable for characterizing 2,6-bis(2-methylpropyl)pyridine derivatives?

- ¹H/¹³C NMR : Distinct peaks for pyridine protons (δ 7.8–8.1 ppm) and oxazoline/amine substituents (e.g., δ 1.04 ppm for methyl groups) confirm structural integrity .

- FTIR : Absorbances at ~1660 cm⁻¹ (C=N stretch) and 2952 cm⁻¹ (C-H stretch of methylpropyl groups) validate functional groups .

- Mass Spectrometry : High-resolution FTMS (e.g., [M+H]⁺ at 554.2806) ensures molecular weight accuracy .

Advanced Research Questions

Q. How can 2,6-bis(2-methylpropyl)pyridine derivatives be engineered as chemosensors, and what experimental parameters govern their selectivity?

- Design : Incorporate benzimidazole or naphthalimide moieties to enhance fluorescence. For instance, 2,6-bis(2-benzimidazolyl)pyridine exhibits selective aniline detection via emission quenching (linear range: 0.1–10 µM) .

- Optimization : Adjust pH (neutral buffer) and solvent polarity to minimize interference. Hg²⁺ detection using 2,6-bis(aminomethyl)pyridine-linked fluorophores requires aqueous stability testing .

Q. What methodologies are used to study ligand-metal complexes involving 2,6-bis(2-methylpropyl)pyridine ligands?

- Synthesis : React ligands (e.g., 2,6-bis(benzimidazolyl)pyridine) with metal salts (e.g., Mn(II) picrate) in DMF/MeOH. Characterize via elemental analysis, UV-vis, and single-crystal XRD .

- DNA-Binding Assays : Use ethidium bromide displacement assays to quantify interactions. For example, Mn(II)-bbp complexes show intercalation via π-π stacking (binding constants: ~10⁴ M⁻¹) .

Q. How can 2,6-bis(2-methylpropyl)pyridine derivatives be applied in enzyme inhibition studies?

- Tyrosinase Inhibition : Synthesize derivatives like 2,6-bis(tosyloxymethyl)pyridine and assess IC₅₀ values via spectrophotometric monitoring of L-DOPA oxidation. Compare with kojic acid as a reference inhibitor .

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive).

Q. What green chemistry approaches exist for synthesizing 2,6-bis(2-methylpropyl)pyridine intermediates?

Q. How do crystallographic studies resolve structural ambiguities in 2,6-bis(2-methylpropyl)pyridine derivatives?

Q. How should researchers address contradictions in spectroscopic or catalytic data across studies?

- Case Example : Discrepancies in NMR chemical shifts may arise from solvent (DMSO vs. CDCl₃) or pH effects. Cross-validate with X-ray structures to resolve ambiguities .

- Catalytic Activity : Compare turnover numbers (TON) under standardized conditions (e.g., solvent, temperature). For Au(I) complexes, ligand steric effects (e.g., isopropyl vs. methyl groups) drastically alter TON .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.